molecular formula C15H22IN3O4 B13550002 tert-butyl3-(2-ethoxy-2-oxoethyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate

tert-butyl3-(2-ethoxy-2-oxoethyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B13550002
M. Wt: 435.26 g/mol
InChI Key: SMVHHMARZXUPQN-UHFFFAOYSA-N
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Description

tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazolyl Group: The 4-iodo-1H-pyrazol-1-yl group can be introduced via nucleophilic substitution reactions.

    Esterification: The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

    Ethoxy-oxoethyl Group Addition: The ethoxy-oxoethyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The iodine atom in the pyrazolyl group makes it a good candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazolyl group.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted pyrazolyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Labeling: The compound can be used to label proteins for tracking and analysis.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Diagnostic Agents: Used in the development of diagnostic imaging agents.

Industry

    Materials Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-(2-oxoethyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(4-chloro-1H-pyrazol-1-yl)azetidine-1-carboxylate

Uniqueness

  • Functional Groups : The combination of ethoxy-oxoethyl and iodo-pyrazolyl groups is unique.
  • Reactivity : The presence of the iodine atom enhances its reactivity in substitution reactions.
  • Applications : Its potential applications in diverse fields such as medicine, biology, and materials science make it a compound of significant interest.

Properties

Molecular Formula

C15H22IN3O4

Molecular Weight

435.26 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(4-iodopyrazol-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C15H22IN3O4/c1-5-22-12(20)6-15(19-8-11(16)7-17-19)9-18(10-15)13(21)23-14(2,3)4/h7-8H,5-6,9-10H2,1-4H3

InChI Key

SMVHHMARZXUPQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)N2C=C(C=N2)I

Origin of Product

United States

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